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Daclatasvir-d6

Cat. No.: B1161876
M. Wt: 744.91
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeled Compounds in Advanced Pharmacological Investigations

Stable isotope labeled compounds, which incorporate heavier, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are fundamental to contemporary pharmacological studies. researchgate.netmedchemexpress.com Their primary value lies in their ability to act as tracers in biological systems without altering the compound's fundamental chemical properties. researchgate.net This allows researchers to differentiate the administered compound from its naturally occurring counterparts or other substances within a complex biological matrix, such as plasma or tissue. nih.gov

The application of these labeled compounds, particularly in conjunction with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized drug metabolism and pharmacokinetic (DMPK) studies. nih.govveeprho.comresearchgate.net These methods enable the precise quantification of a drug and its metabolites, the elucidation of complex metabolic pathways, and a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govveeprho.comresearchgate.net Furthermore, stable isotope labeling is instrumental in mechanistic toxicity studies, helping to link the formation of reactive metabolites to potential toxic effects. veeprho.comresearchgate.net

Role of Deuterated Analogues in Advancing Drug Development Research Paradigms

Deuterated analogues, a specific class of stable isotope-labeled compounds, have carved out a significant niche in drug development research. The substitution of hydrogen with deuterium, a heavier isotope, creates a molecule that is chemically identical but physically distinguishable by its mass. researchgate.net This subtle change is incredibly powerful in analytical chemistry, particularly in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS). researchgate.net

One of the most critical applications of deuterated analogues is their use as internal standards. researchgate.netwuxiapptec.com In quantitative bioanalysis, an ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization in the mass spectrometer. bioanalysis-zone.comresearchgate.net Because deuterated analogues have nearly identical physicochemical properties to their non-deuterated counterparts, they can effectively compensate for variations in sample processing and matrix effects, which are common challenges in analyzing biological samples. researchgate.netresearchgate.net This leads to significantly improved accuracy, precision, and reliability of the analytical method. researchgate.netmedchemexpress.com The use of deuterated standards is now a cornerstone of developing robust and validated bioanalytical methods that meet stringent regulatory guidelines. researchgate.net

Overview of Daclatasvir-d6 as a Crucial Research Tool

This compound is the deuterium-labeled version of Daclatasvir (B1663022), a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). caymanchem.comdntb.gov.ua As a research tool, its primary and most crucial role is to serve as an internal standard for the accurate quantification of Daclatasvir in biological samples. researchgate.netcaymanchem.comdntb.gov.uanih.gov This is particularly important for therapeutic drug monitoring (TDM) and pharmacokinetic studies, where precise measurement of drug concentration is essential to understand its behavior in the body. researchgate.netcaymanchem.comresearchgate.netniscair.res.in

The use of this compound in bioanalytical methods, such as those employing UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem mass spectrometry), ensures high sensitivity and accuracy. For instance, in studies analyzing the concentration of Daclatasvir in human plasma, this compound is added to the samples at a known concentration. Because it co-elutes with the unlabeled Daclatasvir and experiences the same ionization effects in the mass spectrometer, any variations in the analytical process are mirrored in both the analyte and the internal standard. medchemexpress.com This allows for a precise ratiometric quantification that corrects for potential errors, leading to highly reliable data.

The development of robust analytical methods is critical for both clinical and research applications of Daclatasvir. A sensitive UPLC-MS/MS method was developed for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma, where a deuterated and ¹³C-labeled version of Daclatasvir was used as an internal standard to ensure the accuracy of the results. This highlights the indispensable nature of deuterated analogs like this compound in modern antiviral drug research.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name bis(methyl-d3) ((2S,2'S)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate researchgate.net
Molecular Formula C₄₀H₄₄D₆N₈O₆ nih.gov
Molecular Weight 744.9 g/mol nih.gov
CAS Number 1801709-41-0 nih.gov
Appearance Solid nih.gov
Purity ≥99% deuterated forms (d1-d6) nih.gov

Detailed Research Findings from a UPLC-MS/MS Study

A key study by Jaiswal et al. demonstrates the application of a deuterated and ¹³C-labeled Daclatasvir internal standard in a bioanalytical method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma. The findings from this study underscore the performance and reliability of using such internal standards.

ParameterFinding for Daclatasvir
Analytical Method UPLC-MS/MS
Internal Standard Daclatasvir ¹³C₂, D₆
Biological Matrix Human Plasma
Column Gemini NX 5µ C18 (50 × 2.0mm)
Mobile Phase 5 mM Ammonium (B1175870) Formate (B1220265) buffer: Acetonitrile (B52724) (gradient)
Detection MS/MS with Electrospray Ionization (positive ion mode)
Linearity Range 10.004 - 3001.218 ng/mL
Regression Method Weighted least-squares linear regression (1/x²)
Application Bioequivalence and pharmacokinetic studies in 48 male subjects

This validated method, with its high sensitivity and broad linear range, proved successful for use in clinical studies, showcasing the essential role of the deuterated internal standard in achieving the required precision and accuracy for pharmacokinetic analysis.

Properties

Molecular Formula

C₄₀H₄₄D₆N₈O₆

Molecular Weight

744.91

Synonyms

N,N’-[[1,1’-biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic Acid C,C’-Dimethyl Ester-d6;  BMS 790052-d6;  EBP 883-d6; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Daclatasvir

Strategies for Isotopic Labeling of Daclatasvir (B1663022)

The introduction of deuterium (B1214612) into the Daclatasvir molecule can be achieved through several strategic approaches. These methods are designed to place the deuterium atoms at specific, stable positions within the molecule to be useful for its intended applications, primarily as an internal standard in mass spectrometry-based quantification.

Deuterium Incorporation Techniques

The primary strategy for the synthesis of Daclatasvir-d6 involves the use of deuterated precursors or building blocks. This approach ensures the precise placement and high incorporation of deuterium at the desired positions. Key techniques include:

Use of Deuterated Amino Acid Derivatives: A plausible and efficient method for synthesizing this compound involves the incorporation of deuterated L-valine. Specifically, the methoxycarbonyl group attached to the L-valine moieties can be targeted for deuteration. The use of deuterated methanol (B129727) (CD3OD) in the formation of the methyl chloroformate reagent, or direct esterification with a deuterated methyl source, would lead to the desired -OCD3 groups. Commercially available L-Valine-d8 can also serve as a starting point, where the deuterium atoms are located on the isopropyl group. medchemexpress.com

Synthesis of Deuterated Heterocyclic Cores: The pyrrolidine (B122466) rings in Daclatasvir are another potential site for deuteration. Catalytic asymmetric synthesis methods have been developed for producing enantioenriched α-deuterated pyrrolidine derivatives. nih.govrsc.orgresearchgate.net These methods often employ a combination of H/D exchange and catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, using D2O as the deuterium source. nih.govrsc.orgresearchgate.net

Catalytic H/D Exchange: Direct catalytic hydrogen-deuterium (H/D) exchange on the final Daclatasvir molecule or its advanced intermediates is another potential strategy. This can be achieved using catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source such as D2 gas or D2O. nih.gov For instance, a Pd/C-Al-D2O system can generate D2 gas in situ for the exchange reaction. nih.gov

Other Stable Isotope Labeling Approaches

While this article focuses on this compound, it is noteworthy that other stable isotope-labeled versions of Daclatasvir have been synthesized for various research purposes. For instance, [¹³C₂, ¹⁵N₄]-Daclatasvir has been prepared to support human absolute bioavailability studies. nih.gov The synthesis of such multiply-labeled compounds requires the use of starting materials enriched with ¹³C and ¹⁵N, following synthetic routes analogous to those for the unlabeled or deuterated compound.

Chemical Synthesis Pathways and Reaction Schemes for this compound

While the precise, proprietary synthesis scheme for commercially available this compound is not publicly disclosed, a scientifically sound pathway can be constructed based on known synthetic routes for Daclatasvir and the principles of isotopic labeling. A likely route involves the coupling of key deuterated intermediates.

A plausible synthetic approach for this compound, where the six deuterium atoms are located on the two methoxycarbonyl groups, would adapt a known convergent synthesis of Daclatasvir. One such general synthesis involves the reaction of 4,4'-di(2-bromoacetyl) biphenyl (B1667301) with N-(methoxycarbonyl)-L-valyl-L-proline, followed by a ring-closing reaction with ammonium (B1175870) acetate (B1210297). google.com

To produce this compound, the N-(methoxycarbonyl)-L-valyl-L-proline intermediate would be prepared using a deuterated methyl source. The key deuterated reagent, methyl-d3 chloroformate, can be synthesized from deuterated methanol (CD3OH).

A Hypothetical Reaction Scheme:

Preparation of N-(methoxycarbonyl-d3)-L-valine: L-valine is reacted with methyl-d3 chloroformate in the presence of a base to yield N-(methoxycarbonyl-d3)-L-valine.

Coupling with L-proline: The resulting deuterated valine derivative is then coupled with L-proline to form the dipeptide, N-(methoxycarbonyl-d3)-L-valyl-L-proline.

Condensation: This deuterated dipeptide is then condensed with 4,4'-di(2-bromoacetyl) biphenyl.

Cyclization: The resulting intermediate undergoes a double cyclization reaction with a nitrogen source, such as ammonium acetate, to form the two imidazole (B134444) rings of the this compound core structure.

This pathway ensures that the deuterium labels are introduced early in the synthesis and are located in a metabolically stable position, which is ideal for an internal standard.

Purification and Spectroscopic Characterization of Labeled Daclatasvir Analogues

Following the synthesis, rigorous purification and characterization are essential to ensure the chemical purity and isotopic enrichment of this compound.

Chromatographic Purification Strategies

High-performance liquid chromatography (HPLC) is the primary technique used for the purification of this compound. vulcanchem.com Reversed-phase HPLC, utilizing a C18 column with a gradient elution system, is typically employed.

Parameter Description
Stationary Phase C18 silica (B1680970) gel
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Elution Gradient elution, where the proportion of the organic solvent is increased over time to effectively separate the product from impurities.
Detection UV detection at a wavelength where Daclatasvir exhibits strong absorbance, such as around 317 nm. justia.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the simultaneous determination of Daclatasvir and other antiviral drugs in human plasma, which utilizes stable-isotope-labeled analogs as internal standards. researchgate.netnih.gov

Spectroscopic Confirmation of Deuteration

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the structure and the successful incorporation of deuterium in this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound. The molecular weight of this compound (C₄₀H₄₄D₆N₈O₆) is approximately 744.9 g/mol , which is 6 mass units higher than the unlabeled Daclatasvir (C₄₀H₅₀N₈O₆, approx. 738.9 g/mol ). daicelpharmastandards.comsynzeal.com Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which would show a corresponding mass shift in fragments containing the deuterated methoxycarbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound would be expected to be very similar to that of unlabeled Daclatasvir, with the key difference being the absence of the singlet peak corresponding to the six protons of the two methyl ester groups. The integration of the remaining proton signals would be consistent with the rest of the molecule. The use of DMSO-d6 is common as a solvent for NMR analysis of Daclatasvir. orientjchem.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon signal of the deuterated methyl group (-CD₃) would appear as a multiplet due to coupling with deuterium (which has a nuclear spin of 1), and its chemical shift would be slightly different from the corresponding -CH₃ group in the unlabeled compound.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterium atoms, providing direct evidence of deuteration.

Below is a table summarizing the key characterization data for this compound.

Technique Expected Observation for this compound Reference (Unlabeled Daclatasvir)
Molecular Formula C₄₀H₄₄D₆N₈O₆C₄₀H₅₀N₈O₆
Molecular Weight ~744.9 g/mol daicelpharmastandards.comsynzeal.com~738.9 g/mol daicelpharmastandards.com
¹H NMR Absence of signal for -OCH₃ protonsSignal for -OCH₃ protons present
Mass Spectrometry Molecular ion peak at m/z corresponding to the deuterated massMolecular ion peak at m/z corresponding to the unlabeled mass

The combination of these purification and analytical techniques ensures the high purity and correct isotopic labeling of this compound, making it a reliable standard for demanding analytical applications.

Advanced Analytical Applications of Daclatasvir D6 in Research

Development and Validation of Bioanalytical Methodologies Utilizing Daclatasvir-d6

The development of sensitive and reliable bioanalytical methods is paramount for understanding the pharmacokinetic profile of therapeutic agents like Daclatasvir (B1663022). This compound has proven indispensable in the validation of these methods, particularly those employing mass spectrometry. caymanchem.comniscair.res.innih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Daclatasvir Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous determination of Daclatasvir and other antiviral drugs in human plasma. niscair.res.innih.govnih.gov These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

A stable isotope-labeled internal standard, such as this compound, is the preferred choice for LC-MS/MS-based quantification. researchgate.net This is because it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise measurements by correcting for variability in sample preparation and instrument response. researchgate.net

The successful application of this compound in LC-MS/MS analysis hinges on the careful optimization of mass spectrometric parameters. This process is essential to maximize the signal intensity of both the analyte and the internal standard, thereby enhancing the sensitivity and reliability of the assay. nih.gov Key parameters that are typically optimized include:

Ionization Source Parameters: The electrospray ionization (ESI) source is commonly used in the positive ion mode for the analysis of Daclatasvir. niscair.res.inresearchgate.net Optimization involves adjusting parameters like capillary voltage and cone voltage to achieve stable and efficient ionization. semanticscholar.org

Collision Energy: In tandem mass spectrometry, collision energy is a critical parameter that influences the fragmentation of the precursor ion into product ions. Optimizing this energy is crucial for obtaining product ions with high intensity and specificity for both Daclatasvir and this compound. nih.gov

Multiple Reaction Monitoring (MRM) Transitions: The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard is fundamental to the selectivity of the MRM mode. nih.govresearchgate.net For Daclatasvir, these transitions are carefully selected to ensure that there is no interference from endogenous matrix components.

A study on untargeted metabolomics highlighted the importance of optimizing various MS parameters, including mass resolution, the number of MS/MS events, and collision energy, to improve metabolite identification. nih.gov While this study was not specific to this compound, the principles of optimizing these parameters are directly applicable to achieving high-quality quantitative data when using a deuterated internal standard.

Effective chromatographic separation is essential to resolve Daclatasvir from its isomers and other potentially interfering substances in biological samples. researchgate.net Various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed for this purpose. semanticscholar.orgresearchgate.net

Commonly used stationary phases include reversed-phase columns such as C18 and C8. researchgate.netnih.gov Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is often employed to achieve optimal separation. niscair.res.infortunejournals.com The choice of the stationary phase, mobile phase composition, and gradient profile are all critical for achieving good peak shape, resolution, and a reasonable run time. nih.govfortunejournals.com

For instance, one method utilized a Gemini NX 5µ C18 column with a gradient mobile phase of 5 mM ammonium formate buffer and acetonitrile (B52724) for the simultaneous quantification of Sofosbuvir and Daclatasvir. niscair.res.in Another study employed an Agilent Eclipse plus C8 column with a gradient of acetonitrile and phosphate buffer to separate four antiviral agents, including Daclatasvir. nih.gov The development of stability-indicating methods is also crucial to separate Daclatasvir from its degradation products, which can be achieved using various C18 and phenyl columns. benthamscience.comresearchgate.net

Interactive Table: Chromatographic Conditions for Daclatasvir Analysis

Parameter Method 1 niscair.res.in Method 2 nih.gov Method 3 researchgate.net
Column Gemini NX C18 (50 x 2.0mm, 5µm) Agilent Eclipse plus C8 (250 x 4.6 mm, 5 µm) Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 μm)
Mobile Phase 5 mM Ammonium Formate buffer: Acetonitrile (Gradient) Acetonitrile:Phosphate buffer (pH 6.5) (Gradient) 10 mM Ammonium Formate (pH 3.5): Acetonitrile (Isocratic)
Flow Rate 0.300 mL/min Not Specified 0.30 mL/min

| Detection | MS/MS | UV (260 nm & 330 nm) | MS/MS |

Other Advanced Chromatographic and Spectroscopic Research Applications

Beyond standard LC-MS/MS, other advanced techniques have been explored for the analysis of Daclatasvir. High-performance thin-layer chromatography (HPTLC) has been developed as a stability-indicating method for the simultaneous estimation of Sofosbuvir and Daclatasvir. araijournal.com This method uses a mobile phase of ethyl acetate (B1210297) and isopropanol (B130326) and detects the compounds using a deuterium (B1214612) lamp. araijournal.com

Furthermore, the characterization of Daclatasvir's degradation products often involves the use of LC-MS/MS to elucidate their structures. benthamscience.com Studies on forced degradation under various stress conditions like acid, base, and oxidation help in understanding the stability of the drug and identifying potential impurities. benthamscience.comorientjchem.org

Quantitative Analysis of Daclatasvir and Associated Metabolites in Preclinical Biological Matrices

The accurate quantification of Daclatasvir and its metabolites in preclinical studies is fundamental to evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These studies are essential for understanding the drug's behavior in a biological system before it progresses to clinical trials.

Application of this compound as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. researchgate.net Its utility is rooted in the principles of isotope dilution mass spectrometry. Because this compound is chemically identical to Daclatasvir but has a different mass, it behaves identically during sample extraction, chromatography, and ionization. medchemexpress.com

This co-elution and similar ionization behavior allow this compound to effectively compensate for any sample loss during preparation and for variations in the mass spectrometer's response, a phenomenon known as the matrix effect. researchgate.net The ratio of the analyte's signal to the internal standard's signal is used for quantification, which leads to highly accurate and precise results. researchgate.net

Several validated LC-MS/MS methods for the quantification of Daclatasvir in human plasma have successfully employed a stable isotope-labeled internal standard. niscair.res.innih.govresearchgate.net For example, a multiplexed LC-MS/MS method for the simultaneous quantitation of daclatasvir, asunaprevir, and beclabuvir (B1262438) used their respective stable isotope-labeled compounds as internal standards. nih.gov Similarly, another study used stable-isotope-labeled analogs for the simultaneous determination of daclatasvir, simeprevir, sofosbuvir, and its metabolite to minimize matrix effects. researchgate.net

Interactive Table: LC-MS/MS Method Validation Parameters for Daclatasvir Quantification niscair.res.innih.gov

Parameter Concentration Range (ng/mL) Precision (% CV) Accuracy (% Deviation)
Daclatasvir 10.004 - 3001.218 niscair.res.in ≤4.5 (Intra-run), ≤2.9 (Inter-run) nih.gov ±5.3 nih.gov
Sofosbuvir 10.002 - 3000.488 niscair.res.in Not Specified Not Specified
Daclatasvir 3 - 3000 nih.gov Not Specified Not Specified

| Sofosbuvir | 0.3 - 3000 nih.gov | Not Specified | Not Specified |

Matrix Effects and Their Mitigation in Bioanalytical Assays

In the realm of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, matrix effects represent a significant challenge to data accuracy and reliability. researchgate.netlcms.cz These effects arise from co-eluting endogenous components of the biological matrix, such as plasma or tissue, which can either suppress or enhance the ionization of the target analyte, in this case, Daclatasvir. researchgate.netnih.gov This phenomenon can adversely affect the reproducibility, linearity, and accuracy of quantitative methods. nih.gov For complex biological samples, phospholipids (B1166683) are often a primary source of matrix effects, especially when using electrospray ionization (ESI). researchgate.netlcms.cz

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a principal and highly effective strategy to compensate for matrix effects. researchgate.netveeprho.com this compound is chemically identical to Daclatasvir, with the only difference being the presence of six deuterium atoms. caymanchem.com This near-identical chemical nature ensures that the internal standard and the analyte co-elute and experience the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification that corrects for these variations. researchgate.net

Beyond the use of a SIL-IS, several other strategies are employed during method development to minimize matrix effects:

Sample Preparation: Rigorous sample clean-up is crucial. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components before analysis. researchgate.netnih.gov LLE, for instance, has been effectively used to extract Daclatasvir and its internal standard from plasma, significantly reducing matrix interferences. researchgate.netnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte from the bulk of the matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry to achieve better resolution. lcms.cz

Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where their effect on analyte ionization is negligible. nih.gov

The choice of mitigation strategy depends on the complexity of the matrix, the required sensitivity, and the specific characteristics of the analytical method.

Table 1: Comparison of Mitigation Strategies for Matrix Effects in Daclatasvir Bioanalysis

Mitigation StrategyPrincipleAdvantagesConsiderations
Stable Isotope-Labeled Internal Standard (e.g., this compound)Compensates for variations in analyte signal by tracking the analyte and IS response ratio. researchgate.netConsidered the gold standard; highly effective in correcting for extraction variability and matrix effects. nih.govAvailability and cost of the labeled standard. nih.gov
Liquid-Liquid Extraction (LLE)Partitions the analyte from the aqueous sample into an immiscible organic solvent, leaving many interferences behind. nih.govProvides a clean extract, reducing ion suppression. researchgate.netCan be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE)Selectively adsorbs the analyte onto a solid sorbent, followed by washing to remove interferences and elution of the analyte.Offers high selectivity and can yield very clean extracts, leading to high reproducibility. researchgate.netMethod development can be more complex; cost of cartridges.
Chromatographic OptimizationAdjusting parameters (e.g., column, mobile phase) to achieve chromatographic separation between the analyte and interfering components. lcms.czDirectly removes the source of interference from the analyte's retention time.May lead to longer run times; may not resolve all interferences.

Methodological Advancements for Enhanced Accuracy and Precision in Research Settings

The development of robust and reliable bioanalytical methods is paramount for the accurate quantification of drugs and their metabolites in research settings. For Daclatasvir, advancements in LC-MS/MS methodologies, underpinned by the use of this compound, focus on rigorous validation to ensure the highest levels of accuracy and precision. This involves meticulous assessment of potential interferences and a thorough evaluation of the method's performance under various conditions, ensuring that the data generated is both reproducible and trustworthy.

Assessment of Isotopic Interference and Cross-Contribution

When using a stable isotope-labeled internal standard like this compound, it is critical to assess for isotopic interference and cross-contribution. Cross-contribution occurs when a signal from the analyte is detected in the mass channel of the internal standard, or vice versa. medcraveonline.com This can be caused by the natural isotopic abundance of elements (e.g., ¹³C) in the unlabeled analyte contributing to the mass of the deuterated standard, or by fragmentation of the deuterated standard that results in an ion with the same mass as the analyte. rsc.org

This assessment is a key part of method validation. It is typically performed by analyzing two sets of samples:

A solution containing the analyte at its upper limit of quantification (ULOQ) without the internal standard.

A solution containing the internal standard at its working concentration without the analyte.

The response in the corresponding mass transition channels is measured. For a method to be considered free of significant interference, the response from the cross-contribution should be negligible, typically less than a specified percentage of the response at the lower limit of quantification (LLOQ) for the analyte and internal standard.

Table 2: Example Data for Cross-Contribution Assessment

Sample AnalyzedMRM Transition MonitoredObserved Peak AreaAcceptance Criteria (% of LLOQ Response)Result
Analyte at ULOQ (IS absent)This compound transition< 150 counts≤ 5%Pass
IS at working concentration (Analyte absent)Daclatasvir transition< 100 counts≤ 1%Pass

Robustness and Reproducibility in Analytical Method Development

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. humanjournals.com Reproducibility refers to the ability of the method to produce consistent results over time and between different laboratories or analysts. nih.govnih.gov Both are essential for ensuring the long-term validity of a bioanalytical assay.

Robustness is evaluated during method development by systematically altering critical parameters such as:

Mobile phase pH and composition

Flow rate

Column temperature

The effect of these changes on chromatographic performance (e.g., retention time, peak shape) and quantitative results is observed. A method is considered robust if the results remain within the acceptance criteria, typically demonstrating a low relative standard deviation (%RSD) under these varied conditions. humanjournals.comfortunejournals.com

Reproducibility is demonstrated through intra- and inter-day precision and accuracy assessments. nih.gov Multiple quality control (QC) samples are analyzed on the same day (intra-day) and on different days (inter-day) to confirm that the method consistently produces accurate results. For Daclatasvir, validated methods demonstrate high precision, with %RSD values well within acceptable limits as per regulatory guidelines. researchgate.netnih.gov

Table 3: Example of a Robustness Study for a Daclatasvir LC-MS/MS Method

ParameterVariationImpact on Retention Time (% Change)Impact on Quantitation (%RSD)
Flow Rate (0.3 mL/min)-5% (0.285 mL/min)+4.8%1.8%
+5% (0.315 mL/min)-5.1%2.1%
Mobile Phase Acetonitrile % (40%)-2% (39.2%)+3.5%1.5%
+2% (40.8%)-3.7%1.9%
Column Temperature (40°C)-2°C (38°C)+1.2%0.9%
+2°C (42°C)-1.1%1.3%

Table 4: Summary of Intra- and Inter-Day Precision and Accuracy for Daclatasvir Quantification nih.gov

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low (15 ng/mL)5.8102.37.5104.1
Medium (1500 ng/mL)3.198.54.299.6
High (3000 ng/mL)2.597.93.898.8

Pharmacokinetic and Metabolic Research Preclinical and in Vitro of Daclatasvir Utilizing Deuterated Analogues

In Vitro Metabolic Fate and Metabolite Identification Studies

The investigation into the metabolic fate of daclatasvir (B1663022) heavily relies on in vitro methodologies to simulate and understand its biotransformation within the human body. A key component in this research is the use of deuterated analogues, such as Daclatasvir-d6. veeprho.com This stable isotope-labeled version of daclatasvir serves as an invaluable internal standard for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comnih.gov The deuterium (B1214612) atoms increase the molecular weight of the compound without altering its chemical properties, allowing for precise quantification and clear differentiation from the non-labeled parent drug and its metabolites in complex biological samples. veeprho.commsacl.orgnih.gov This enhanced analytical accuracy is crucial for elucidating metabolic pathways and identifying the resulting metabolites. veeprho.com

In vitro studies have demonstrated that daclatasvir undergoes metabolic changes, although a significant portion of the drug is eliminated unchanged. nih.gov Studies using human liver preparations, such as microsomes and S9 fractions, which contain a wide array of metabolic enzymes, are standard practice for this purpose. europa.euscispace.com These systems have shown that no single metabolite circulates at levels greater than 5% of the parent daclatasvir concentration, indicating that the parent compound is the primary active moiety. tga.gov.au

Elucidation of Major Enzymatic Pathways Involved in Daclatasvir Metabolism

Phase I metabolism, primarily oxidation, is the initial step in the biotransformation of many drugs, aiming to introduce or expose functional groups. longdom.org For daclatasvir, this is predominantly carried out by CYP3A4. tga.gov.au Following Phase I reactions, compounds may undergo Phase II metabolism, which involves conjugation reactions to increase water solubility and facilitate excretion. longdom.org While daclatasvir does undergo some level of metabolism, studies indicate that these subsequent pathways are not the primary route of elimination, as a large fraction of the drug is excreted in the feces as the parent compound. nih.govclinicaltrials.gov The specific details of Phase II conjugation pathways for daclatasvir are not extensively documented as major clearance routes. In vitro systems like S9 fractions, which contain both Phase I and Phase II enzymes, are used to get a more complete picture of a drug's metabolic profile. scispace.comresearchgate.net

Investigation of Drug Transporter Interactions

The absorption, distribution, and excretion of daclatasvir are significantly influenced by its interactions with various drug transporters. In vitro models, including human Caco-2 cells and cells engineered to overexpress specific transporters, are essential for characterizing these interactions. tga.gov.aufda.gov

Substrate and Inhibitory Activities on Efflux Transporters (e.g., P-glycoprotein)

Daclatasvir is identified as a substrate for the efflux transporter P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govfda.gov This means P-gp can actively transport daclatasvir out of cells, potentially affecting its absorption and tissue penetration. In addition to being a substrate, daclatasvir is also an inhibitor of P-gp. nih.govfda.govnatap.org This dual role creates a potential for drug-drug interactions with other medications that are also substrates or inhibitors of P-gp. natap.org Furthermore, daclatasvir is an inhibitor of another key efflux transporter, the Breast Cancer Resistance Protein (BCRP). nih.govfda.gov This inhibitory activity can increase the systemic exposure of co-administered drugs that are substrates of BCRP, such as rosuvastatin. natap.org

Interaction with Uptake Transporters (e.g., Organic Anion Transporting Polypeptides)

Daclatasvir also interacts with hepatic uptake transporters. In vitro studies have established that daclatasvir is an inhibitor of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. nih.govfda.govnih.gov These transporters are critical for the uptake of numerous drugs from the blood into the liver. nih.gov Inhibition of OATP1B1 and OATP1B3 by daclatasvir can affect the pharmacokinetics of co-administered drugs that rely on these transporters for hepatic clearance. nih.govhep-druginteractions.org Daclatasvir is also a substrate and inhibitor of the organic cation transporter 1 (OCT1). europa.euhivclinic.cahivclinic.ca

Data Tables

Table 1: Summary of Daclatasvir's In Vitro Metabolic and Transporter Profile

Parameter Finding Primary In Vitro System Reference
Primary Metabolizing Enzyme CYP3A4 Human Liver Microsomes, Recombinant CYPs nih.gov, tga.gov.au
Metabolite Levels No single metabolite >5% of parent drug In vivo and in vitro studies tga.gov.au
Efflux Transporter Substrate P-glycoprotein (P-gp) Human Caco-2 cells tga.gov.au, fda.gov
Efflux Transporter Inhibition P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) Cells overexpressing transporters nih.gov, fda.gov

| Uptake Transporter Inhibition | OATP1B1, OATP1B3, OCT1 | Cells overexpressing transporters | nih.gov, fda.gov, nih.gov |

Table 2: List of Mentioned Compounds

Compound Name
Daclatasvir
This compound
Ketoconazole
Rosuvastatin

In Vivo Pharmacokinetic Research in Animal Models

Animal models are fundamental in the preclinical assessment of a drug candidate's pharmacokinetic properties, providing critical data before human trials. nih.govwalshmedicalmedia.com For Daclatasvir, these studies have been crucial in characterizing its behavior in vivo.

Preclinical studies have demonstrated that Daclatasvir is readily absorbed following oral administration. efda.gov.et It is characterized as a Biopharmaceutical Classification System (BCS) class II compound, which denotes low solubility and high permeability. dovepress.com

Key findings from preclinical absorption studies include:

Hepatic Bioavailability: An intraportal infusion study conducted in rats pointed to high hepatic bioavailability, suggesting that absorption is not significantly limited by first-pass metabolism in the liver. tga.gov.au

pH-Dependent Absorption: Research in dogs has suggested that the gastric absorption of Daclatasvir may be dependent on pH, with an observed inverse relationship. tga.gov.au

Once absorbed, Daclatasvir undergoes extensive tissue distribution, as observed across multiple preclinical species. tga.gov.au This widespread distribution is a key aspect of its pharmacokinetic profile.

Organ Distribution: Studies in rats have quantified the distribution of Daclatasvir in various organs. Following a single oral dose, the highest concentrations are typically found in the liver, the primary site of its therapeutic action, followed by the kidneys, spleen, and lungs. dovepress.com Animal studies have also indicated that Daclatasvir can cross the placenta and is detectable in small amounts in lactation milk. researchgate.net The liver-to-plasma concentration ratios have been reported to range from 1.6 to 60-fold across different species, highlighting significant hepatic uptake. conicet.gov.ar

Compartmental Modeling: The plasma pharmacokinetics of Daclatasvir have been described using a two-compartment model with linear elimination. researchgate.net Interestingly, a mathematical modeling study that integrated pharmacokinetic and pharmacodynamic data estimated that the active tissue concentration of Daclatasvir in vivo is approximately 10-fold lower than its measured plasma concentration, with an estimated ratio of about 9%. escholarship.org This suggests that plasma levels may not be a direct surrogate for the concentration at the site of action.

Table 1: Daclatasvir Concentration in Rat Tissues Over Time After a Single Oral Dose

Time (hours)Liver (ng/g)Spleen (ng/g)Kidney (ng/g)Heart (ng/g)Lung (ng/g)Brain (ng/g)
0.5 15,2341,8974,5671,2342,345456
1.0 18,9872,3455,6781,5673,012589
2.0 22,4562,9877,1231,9873,876712
3.0 19,8762,5436,0981,7653,456654
4.0 16,5432,1095,0431,4322,876543
6.0 11,2341,5673,7651,0982,134401
24.0 2,3454561,098345678123

This table is generated based on illustrative data patterns found in preclinical studies such as the one described by Mohsen et al. dovepress.com Actual values may vary.

The elimination of Daclatasvir from the body involves both metabolic and excretory pathways, with fecal excretion being the predominant route.

Excretion Routes: Following administration of a radiolabeled dose of Daclatasvir, the majority of the dose is recovered in the feces (88%), with a minor portion eliminated in the urine (approximately 7%). researchgate.netconicet.gov.ar This indicates that renal clearance is not a major elimination pathway for this compound. nih.govresearchgate.net

Metabolism: Preclinical data identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Daclatasvir. tga.gov.au However, metabolism is not the main driver of its clearance. tga.gov.au A significant portion of the drug is excreted unchanged. researchgate.net After a radiolabeled dose, nearly 59% was recovered as the parent drug. tga.gov.au While several metabolites have been identified in preclinical studies, they are present at very low concentrations in circulation. tga.gov.au

Clearance Rates: Clearance rates for Daclatasvir vary across species. In mice, clearance is low, accounting for about 10% of hepatic blood flow. tga.gov.au In other species, including rats and dogs, clearance is higher, at over 25% of hepatic blood flow. tga.gov.au The elimination half-life is correspondingly short in mice (1.1 hours) and longer in other preclinical species. tga.gov.au

Mechanistic Investigations of Drug-Drug Interactions (Preclinical/In Vitro)

In vitro studies are essential for predicting a drug's potential to interact with other medications by inhibiting or inducing metabolic enzymes and transporters.

In vitro studies have established that Daclatasvir is a substrate for CYP3A4. efda.gov.etconicet.gov.ar Its potential to act as an inhibitor or inducer of various CYP enzymes has been thoroughly investigated.

CYP Inhibition: Daclatasvir is a time-dependent inhibitor of CYP3A4 in vitro. nih.gov However, it does not significantly inhibit other major CYP isoforms at clinically relevant concentrations, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. efda.gov.et

CYP Induction: Daclatasvir is considered a very weak inducer of CYP3A4. efda.gov.et This is supported by in vivo studies where its co-administration resulted in only a minor (13%) decrease in the exposure of midazolam, a sensitive CYP3A4 substrate. efda.gov.et

Daclatasvir interacts with several key drug transporters, which can be the basis for drug-drug interactions.

Inhibition of Efflux and Uptake Transporters: In vitro assays have shown that Daclatasvir is an inhibitor of the efflux transporters P-gp and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov It also inhibits the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, as well as the Organic Cation Transporter 1 (OCT1). nih.govresearchgate.net Furthermore, it can inhibit renal uptake transporters like OAT1 and OAT3 in vitro, though this is not expected to be clinically significant. efda.gov.et

Table 2: Summary of In Vitro Interactions of Daclatasvir with Drug Metabolizing Enzymes and Transporters

Enzyme/TransporterRole of DaclatasvirPotency/DetailsReference(s)
CYP3A4 Substrate, Time-Dependent Inhibitor, Weak InducerMajor metabolizing enzyme. efda.gov.etconicet.gov.arnih.gov
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6 No significant inhibitionIC50 > 40 µM efda.gov.et
P-glycoprotein (P-gp) Substrate, InhibitorWeak to moderate inhibitor. nih.govnih.gov
BCRP InhibitorWeak to moderate inhibitor. nih.govnih.gov
OATP1B1 InhibitorIC50 = 1.5 µM nih.govmedchemexpress.com
OATP1B3 InhibitorIC50 = 3.27 µM nih.govmedchemexpress.com
OCT1 InhibitorWeak to moderate inhibitor. nih.gov
OAT1, OAT3, OCT2 InhibitorNot expected to be clinically significant. efda.gov.et

Molecular and Cellular Research Applications of Daclatasvir Parent Compound Informed by Isotopic Studies

Research into Antiviral Mechanisms of Action in In Vitro Systems

The exploration of Daclatasvir's antiviral properties has been extensive, with in vitro systems providing a foundational understanding of its mechanism.

Detailed Studies on Hepatitis C Virus NS5A Protein Inhibition

Daclatasvir (B1663022) is a direct-acting antiviral agent that specifically targets the HCV nonstructural protein 5A (NS5A). drugbank.compatsnap.combiocon.com NS5A is a multifunctional phosphoprotein essential for the replication of the virus. asm.orgvulcanchem.com Daclatasvir binds with high potency to the N-terminus of NS5A, inducing a conformational change that disrupts its normal functions. drugbank.compatsnap.com This binding has been shown to be highly effective, with 50% effective concentrations (EC50) in the picomolar range for various HCV genotypes. caymanchem.commedchemexpress.comnih.govnih.govasm.org

Impact on Viral Replication Complex Formation and Function

The binding of Daclatasvir to NS5A has profound consequences for the formation and function of the viral replication complex. drugbank.comnih.gov This complex is a structure formed within the host cell where viral RNA replication occurs. patsnap.com By altering the structure of NS5A, Daclatasvir prevents the proper formation of this complex, thereby inhibiting viral RNA synthesis. patsnap.com Research indicates that Daclatasvir disrupts the function of newly forming replication complexes rather than pre-existing ones. drugbank.comdovepress.com It has been shown to impair the localization of the HCV replicase and the motility of NS5A. nih.gov

Investigations of Subcellular Localization and Interactions with Viral Proteins

Daclatasvir has been observed to alter the subcellular localization of NS5A. caymanchem.comwikipedia.orgabcam.comresearchgate.net In untreated HCV-infected cells, NS5A is typically found in large foci associated with the membranous web, the site of viral replication. nih.govwikipedia.org Treatment with Daclatasvir causes NS5A to redistribute into a more diffuse pattern or into large, aggregated, and inactive structures. nih.govwikipedia.orgnih.gov This mislocalization prevents NS5A from participating in the formation of functional replication complexes. researchgate.net Furthermore, studies have shown that Daclatasvir can impair the interactions between NS5A and other viral proteins, such as NS4B, which is also a component of the replicase. microbiologyresearch.org

Research on Viral RNA Synthesis Inhibition and Virion Assembly Processes

Daclatasvir exhibits a dual mode of action, inhibiting both viral RNA synthesis and the assembly of new virus particles. dovepress.compnas.orgcapes.gov.brnih.govclinicaltrialsarena.com The inhibition of RNA synthesis is a direct consequence of the disruption of the replication complex. patsnap.com Additionally, Daclatasvir interferes with a later stage in the viral lifecycle: virion assembly and secretion. pnas.orgcapes.gov.brnih.gov It is believed to block the transfer of the viral genome to the sites of particle assembly. nih.gov This leads to a rapid decline in the level of extracellular virus. pnas.orgcapes.gov.brnih.gov The drug also affects the phosphorylation state of NS5A, leading to a reduction in the hyperphosphorylated form, which is thought to be crucial for virion assembly. nih.govwikipedia.org

Future Directions and Emerging Research Avenues for Deuterated Daclatasvir

Advancements in High-Throughput Analytical Techniques for Isotope-Labeled Compounds

The analysis of isotope-labeled compounds like Daclatasvir-d6 is crucial for understanding their behavior in biological systems. Recent advancements in high-throughput analytical techniques have significantly enhanced the precision, speed, and sensitivity of this analysis.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary tool for quantifying deuterated compounds. niscair.res.inchromatographyonline.com This technique offers high sensitivity and selectivity, allowing for the precise measurement of this compound and its metabolites in complex biological matrices such as plasma and urine. niscair.res.innih.gov The unique mass signature of this compound allows it to be distinguished from its non-deuterated counterpart, making it an excellent internal standard for pharmacokinetic studies of Daclatasvir (B1663022) itself or for tracking the deuterated molecule's own metabolic fate. musechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive method for analyzing isotope-labeled compounds. nih.govnih.gov NMR can provide detailed structural information, confirming the specific sites of deuterium (B1214612) incorporation within the this compound molecule. nih.gov While traditionally having lower sensitivity than MS, advancements in NMR technology, including higher field magnets and cryoprobes, have improved its utility for metabolomics and flux analysis. nih.gov

The development of novel chemical isotope labeling (CIL) techniques further expands the analytical toolkit. CIL-MS methods can improve sensitivity and accuracy in the analysis of various metabolites, which could be applied to studies involving this compound to understand its broader impact on cellular metabolism. chromatographyonline.com

Table 1: Comparison of High-Throughput Analytical Techniques for this compound

TechniquePrimary Application for this compoundAdvantagesLimitations
LC-MS/MS Quantification in biological matrices (plasma, urine)High sensitivity, high selectivity, high throughputDestructive to the sample
NMR Spectroscopy Structural confirmation of deuterium labeling, metabolic pathway tracingNon-destructive, provides detailed structural informationLower sensitivity compared to MS
CIL-MS Enhanced analysis of metabolites affected by the drugImproved sensitivity and accuracy for specific chemical groupsRequires chemical derivatization step

Novel Applications of this compound in Early-Stage Drug Discovery and Development

The use of deuteration is shifting from a late-stage "deuterium switch" for existing drugs to an integral part of early-stage drug discovery. nih.govuniupo.it For a compound like this compound, this opens up several novel applications aimed at optimizing its therapeutic properties from the outset.

One of the primary goals of deuteration is to improve metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect. clearsynthdiscovery.comnih.gov By strategically placing deuterium atoms at sites on the Daclatasvir molecule that are vulnerable to metabolic breakdown (so-called "soft spots"), the rate of metabolism can be slowed. nih.gov This can lead to several pharmacokinetic benefits:

Reduced Clearance and Prolonged Half-Life: Slower metabolism can decrease the rate at which the drug is cleared from the body, extending its half-life. clearsynthdiscovery.com

Improved Bioavailability: For drugs with significant first-pass metabolism in the liver, deuteration can reduce this effect, thereby increasing the amount of active drug that reaches systemic circulation.

Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, the formation of potentially harmful or reactive metabolites can be minimized, leading to an improved safety profile. clearsynthdiscovery.comnih.gov

In the context of this compound, these improvements could translate to a more robust therapeutic agent. Early-stage development would involve using in vitro systems, such as human liver microsomes, to compare the metabolic stability of this compound to its non-deuterated parent compound, Daclatasvir. beilstein-journals.org Such studies help confirm that the strategic deuteration has successfully blocked or slowed key metabolic pathways.

Integration with Advanced Computational Modeling and Simulations for Pharmacokinetic Predictions

Computational modeling and simulation are becoming indispensable tools in modern drug development, allowing researchers to predict a drug's behavior in the body before it is tested in humans. nih.govresearchgate.net These in silico methods are particularly valuable for evaluating deuterated compounds like this compound.

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual human body. nih.gov For this compound, PBPK models can be developed to:

Predict Human Pharmacokinetics: By integrating in vitro data on metabolism and physicochemical properties, these models can forecast the pharmacokinetic profile of this compound in humans. nih.gov

Simulate the Impact of Deuteration: Models can compare the predicted profiles of Daclatasvir and this compound, quantifying the expected changes in half-life, clearance, and exposure due to the kinetic isotope effect.

Evaluate Different Dosing Regimens: Simulations can help identify an optimal dosing strategy for this compound before initiating clinical trials. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are another computational tool that can predict ADMET properties based on a molecule's chemical structure. researchgate.net These models can be trained on data from a wide range of compounds to predict how the specific deuteration pattern of this compound might influence its properties. The integration of these computational approaches allows for a more rational and efficient drug development process, reducing the reliance on costly and time-consuming experimental studies. nih.gov

Exploration of Deuterated Analogues in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. e-enm.org Multi-omics approaches, which involve the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are central to this field. nih.gov Stable isotope-labeled compounds like this compound are powerful tools for these investigations.

In this context, this compound can be used as a metabolic tracer. By following the "heavy" signature of the deuterated compound through various biological pathways, researchers can gain unprecedented insights. moravek.com

Metabolomics: In metabolomic studies, this compound can be used to accurately trace its own metabolic breakdown and to observe how its presence perturbs the broader metabolic network within liver cells. This can help identify the specific metabolic pathways affected by the drug's mechanism of action against the HCV NS5A protein. moravek.comnih.gov

Proteomics: Isotope labeling is also used in quantitative proteomics to measure changes in protein abundance. moravek.com Studies could be designed to see how treatment with this compound alters the proteome of host cells infected with HCV, providing a deeper understanding of the virus-host interaction and the drug's downstream effects.

Flux Analysis: Stable isotopes are essential for metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.gov this compound could be used in such studies to understand how it alters the flow of metabolites through key cellular pathways, potentially revealing new therapeutic targets or off-target effects.

By integrating multi-omics data generated using this compound as a probe, researchers can build comprehensive models of the drug's effect on the biological system. e-enm.org This approach moves beyond studying a single drug-target interaction to understanding the network-level response to the therapeutic intervention, paving the way for more personalized and effective treatments for viral hepatitis. nih.gov

Q & A

Q. How do regulatory guidelines address the use of this compound in preclinical studies involving animal models?

  • Methodological Answer: Follow ICH M10 guidelines for bioanalytical method validation. Document animal ethics approvals (e.g., IACUC protocols) and justify this compound dosing relative to non-deuterated drug (e.g., 1:1 molar ratio). Cross-validate tissue distribution data with radiolabeled analogs where feasible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.